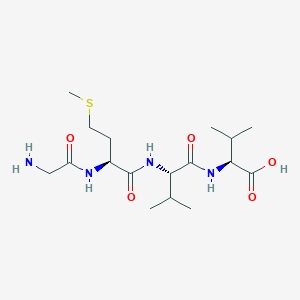![molecular formula C20H15N3S B14222457 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine CAS No. 823802-18-2](/img/structure/B14222457.png)
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]phenothiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with α-bromoacetophenone to form the intermediate, which then undergoes cyclization with formamide to yield the desired compound. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3(7H)-one: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridines: A class of compounds with a similar imidazo core structure.
Imidazo[1,5-a]pyrimidines: Compounds with a similar imidazo ring system but different substitution patterns.
Uniqueness
2-Methyl-3-phenyl-3,10-dihydroimidazo[4,5-b]phenothiazine is unique due to its specific structural arrangement and the presence of both imidazo and phenothiazine moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823802-18-2 |
|---|---|
Fórmula molecular |
C20H15N3S |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
2-methyl-3-phenyl-10H-imidazo[4,5-b]phenothiazine |
InChI |
InChI=1S/C20H15N3S/c1-13-21-16-11-17-20(24-19-10-6-5-9-15(19)22-17)12-18(16)23(13)14-7-3-2-4-8-14/h2-12,22H,1H3 |
Clave InChI |
CLAJGJQWKZMWHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC3=C(C=C2N1C4=CC=CC=C4)SC5=CC=CC=C5N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Bromo-4-[(4-bromobutyl)disulfanyl]butane](/img/structure/B14222380.png)
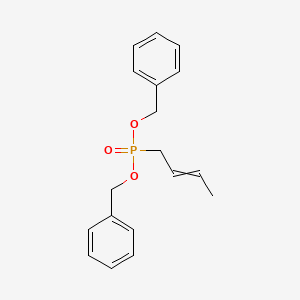

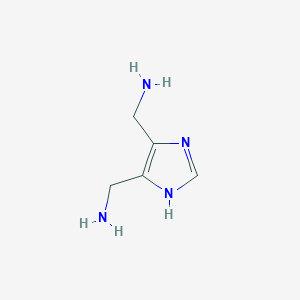

![1-Propanone, 1-[1,1'-biphenyl]-2-yl-2,2-dimethyl-](/img/structure/B14222406.png)

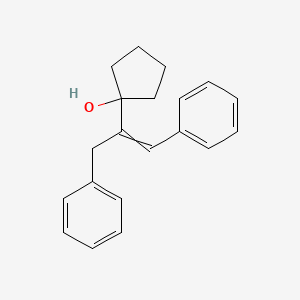
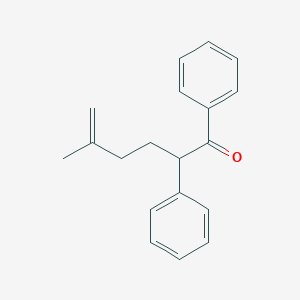
![3-[(Naphthalen-1-yl)methyl]-5-(propan-2-yl)-1,3-thiazol-2(3H)-imine](/img/structure/B14222427.png)
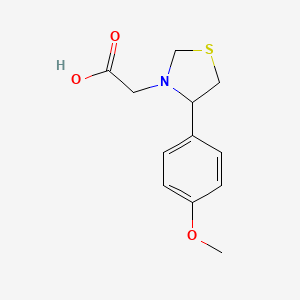
![2(5H)-Furanone, 4-[3-(tetrahydro-2-furanyl)propoxy]-](/img/structure/B14222447.png)
![Benzene, [[(5,5-diiodopentyl)oxy]methyl]-](/img/structure/B14222449.png)
